N-benzyl-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxamide
Description
N-benzyl-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine-4-carboxamide core substituted with a pyrimidine-pyrazole moiety and a benzyl group. Key features include:
- Molecular framework: The pyrimidine and pyrazole rings contribute to aromatic stacking and hydrogen-bonding interactions, while the piperidine carboxamide enhances solubility and conformational flexibility.
Properties
IUPAC Name |
N-benzyl-1-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c1-16-14-17(2)28(26-16)20-8-11-23-22(25-20)27-12-9-19(10-13-27)21(29)24-15-18-6-4-3-5-7-18/h3-8,11,14,19H,9-10,12-13,15H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEOSUVTFVZBJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC=C2)N3CCC(CC3)C(=O)NCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling to form the final product. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-benzyl-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key differences between the target compound and its analogs:
*Estimated based on analogs.
Key Observations:
estimated ~3.0 for the target) . 5b: The thienopyrrole core and 4-chlorobenzyl group enhance molecular weight (492.0) and lipophilicity, correlating with its reported antiviral activity against neurotropic alphaviruses . Z250-1102: The 2-fluorophenyl and thienopyrimidinone groups elevate logP (3.47), suggesting enhanced membrane permeability but possible solubility challenges .
Heterocyclic Core Variations: Pyrimidine-pyrazole (target) vs. thienopyrrole (5b) vs. thienopyrimidinone (Z250-1102): These differences influence electronic properties and binding affinities. For example, the pyrimidine-pyrazole system may favor interactions with kinases or viral proteases, while thienopyrroles/thiopyrimidinones could target viral polymerases .
Biological Implications :
- The pyridine derivative () lacks a benzyl group but introduces a pyridin-2-yl ethyl chain, which may enhance metal coordination or π-π stacking with aromatic residues in target proteins.
Biological Activity
N-benzyl-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its biological activities related to cancer treatment. This article explores its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a piperidine ring, a pyrimidine moiety, and a pyrazole group. Its molecular formula is , and it possesses various functional groups that contribute to its biological activity.
Research indicates that this compound exhibits anticancer properties primarily through modulation of the mTORC1 signaling pathway and autophagy processes. Specifically, it has been shown to:
- Reduce mTORC1 activity : This inhibition leads to decreased cell proliferation in various cancer cell lines, including pancreatic cancer (MIA PaCa-2 cells) .
- Increase basal autophagy : While promoting autophagy at basal levels, it disrupts the autophagic flux under nutrient-rich conditions, which can be detrimental to cancer cells that rely on autophagy for survival during metabolic stress .
Structure-Activity Relationship (SAR)
SAR studies have revealed that modifications to the core structure of this compound can significantly enhance its biological activity. For example:
| Compound | Structure Modification | Antiproliferative Activity |
|---|---|---|
| 22 | Methyl group addition | Moderate |
| 23 | Fluoro substitution | High |
Compounds 22 and 23 demonstrated submicromolar antiproliferative activity, with compound 23 showing superior efficacy due to its ability to effectively inhibit mTORC1 reactivation after nutrient deprivation .
Study on Pancreatic Cancer
A pivotal study highlighted the effects of this compound on pancreatic cancer cells. The findings indicated that treatment with this compound resulted in:
- Significant reduction in cell viability : The compound exhibited IC50 values in the low micromolar range.
- Altered autophagic flux : Accumulation of LC3-II protein was observed, indicating impaired autophagic degradation pathways .
Potential Therapeutic Applications
Given its unique mechanism of action and efficacy against resistant cancer types, this compound holds promise as a novel therapeutic agent. Its ability to selectively target cancer cells under metabolic stress could lead to more effective treatment strategies with reduced side effects compared to traditional chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
